molecular formula C10H10O2 B2433502 1-(2,3-Dihydrobenzofuran-6-yl)ethanone CAS No. 374706-07-7

1-(2,3-Dihydrobenzofuran-6-yl)ethanone

Cat. No.: B2433502
CAS No.: 374706-07-7
M. Wt: 162.188
InChI Key: FGMNFKJFNHRARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydrobenzofuran-6-yl)ethanone is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . It is a reagent used in the preparation of piperazine derivatives. The compound is characterized by a benzofuran ring fused with an ethanone group, making it a valuable building block in organic synthesis.

Preparation Methods

The synthesis of 1-(2,3-Dihydrobenzofuran-6-yl)ethanone can be achieved through various methods. One common approach involves the alkylation of o-bromophenol with 1,2-dichloroethane in the presence of a phase transfer catalyst like benzyltributylammonium chloride, followed by a reaction with magnesium in anhydrous tetrahydrofuran to yield 2,3-dihydrobenzofuran . This intermediate can then be further reacted to form this compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2,3-Dihydrobenzofuran-6-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Dihydrobenzofuran-6-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-6-yl)ethanone largely depends on its derivatives and the specific biological targets they interact with. Generally, the benzofuran ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(2,3-Dihydrobenzofuran-6-yl)ethanone can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMNFKJFNHRARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCO2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of bromo(2,3-dihydro-1-benzofuran-6-yl)magnesium (prepared from 6-bromo-2,3-dihydro-benzofuran (2.50 g, 12.56 mmol) and Mg (0.336 g, 13.8 mmol)) in THF (10 mL) was dropwise added to a solution of acetic anhydride (2.40 mL, 25.4 mmol) in Et2O (10 mL) held at −78° C. The reaction mixture was stirred at −78° C. for 1 h before the temperature was allowed to reach −10° C. over a period of 1 h. The reaction mixture was quenched by the addition of NH4Cl (aq, saturated, 20 mL) and the resulting mixture was extracted twice with Et2O (2×10 mL). The organic extracts were pooled, washed with NaOH (aq, 5%, 10 mL) and brine (10 mL), dried over MgSO4 and concentrated under reduced pressure. The residue was purified by preparative HPLC using a gradient of 20-50% MeCN in a 0.1M ammonium acetate buffer as eluent. Freeze-drying of the pure fractions gave the desired product.
Name
bromo(2,3-dihydro-1-benzofuran-6-yl)magnesium
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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